5-amino-N-(3,4-dimethoxybenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
描述
属性
IUPAC Name |
5-amino-N-[(3,4-dimethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-27-15-8-5-13(9-16(15)28-2)10-22-19(26)17-18(21)25(24-23-17)11-12-3-6-14(20)7-4-12/h3-9H,10-11,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNWVHDGSYOBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-amino-N-(3,4-dimethoxybenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is 5-amino-N-(3,4-dimethoxybenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide , and it features a triazole ring that is crucial for its biological activity. The molecular formula is with a molecular weight of approximately . The presence of the amino group and the aromatic substituents enhances its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to 5-amino-N-(3,4-dimethoxybenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide have shown efficacy against various bacterial strains and fungi. The compound's mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Research indicates that it may inhibit key enzymes involved in cancer cell proliferation. For example, compounds with a triazole scaffold have been shown to target kinases and other proteins critical for tumor growth. A study highlighted the effectiveness of similar triazole derivatives in reducing tumor size in mouse models by targeting specific cancer pathways .
The mechanism by which 5-amino-N-(3,4-dimethoxybenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects includes:
- Enzyme Inhibition : The compound can inhibit various enzymes such as kinases involved in cell signaling pathways critical for cancer progression.
- Receptor Interaction : It may interact with specific receptors on cell membranes, altering cellular responses and promoting apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties that could protect against oxidative stress-related damage in cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of triazole derivatives:
- Anticancer Studies : A series of experiments demonstrated that triazole derivatives could significantly suppress tumor growth in xenograft models. For instance, one study reported a reduction in tumor volume by over 50% when treated with a related triazole compound .
- Antimicrobial Efficacy : In vitro tests showed that compounds similar to 5-amino-N-(3,4-dimethoxybenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibited MIC values as low as 0.5 µg/mL against resistant bacterial strains .
- Mechanistic Insights : Molecular docking studies have elucidated how these compounds bind to target proteins like thymidylate synthase and HDACs (histone deacetylases), providing insights into their potential as therapeutic agents .
Comparative Analysis with Related Compounds
To understand the unique properties of 5-amino-N-(3,4-dimethoxybenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide better, a comparison with other triazole derivatives can be useful:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 5-Amino-1H-1,2,3-triazole-4-carboxamide | Anticancer | Inhibits kinases |
| 5-Amino-N-(benzyl)-triazole | Antifungal | Disrupts cell membrane |
| 5-Amino-N-(phenethyl)-triazole | Antiviral | Targets viral replication |
科学研究应用
Antitumor Activity
Recent studies have also highlighted the anticancer properties of this compound. The triazole moiety has been linked to enhanced activity against various tumor cell lines. For instance, derivatives incorporating the triazole structure have shown strong antiproliferative effects and induced apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic markers . This suggests that compounds with similar structural features could be developed as effective anticancer agents.
Chagas Disease Treatment
A study published in PubMed explored a series of 5-amino-1,2,3-triazole-4-carboxamides that were optimized for increased potency and reduced side effects. The lead compound demonstrated significant efficacy in reducing parasite levels in infected mice, showcasing its potential as a new treatment option .
Anticancer Research
In another investigation into the anticancer properties of triazole derivatives, researchers synthesized various compounds that exhibited strong activity against non-small cell lung cancer (NSCLC) cell lines. These compounds were found to effectively induce cell cycle arrest and apoptosis through multiple cellular pathways .
Data Table: Summary of Research Findings
常见问题
Q. What are the optimal synthetic routes for this compound, and how can its purity be validated methodologically?
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, such as condensation of substituted anilines with isocyanides to form intermediates, followed by azide cyclization . For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via:
- Step 1: Condensation of 4-fluoroaniline with 4-methylphenyl isocyanide to form a carboximidoyl chloride intermediate.
- Step 2: Reaction with sodium azide to generate the triazole ring . Validation : Purity should be confirmed using HPLC (≥95% purity) and LC-MS for molecular weight verification. Structural characterization via H/C NMR and FT-IR can confirm functional groups and regioselectivity .
Q. How can researchers mitigate the low aqueous solubility of this compound in in vitro assays?
Low solubility is a common limitation for triazole-carboxamides due to hydrophobic substituents. Strategies include:
- Derivatization : Introducing polar groups (e.g., hydroxyl, carboxyl) to the benzyl or triazole moieties to enhance hydrophilicity .
- Solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) with sonication to ensure homogeneity.
- Nanoparticle formulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What spectroscopic and computational tools are recommended for structural elucidation?
- X-ray crystallography : Resolve crystal structures using SHELXL for precise bond length/angle measurements and intermolecular interaction analysis (e.g., hydrogen bonding with target enzymes) .
- DFT calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software.
- NMR spectroscopy : Assign signals via 2D experiments (COSY, HSQC) to confirm regiochemistry of triazole substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data across studies?
Discrepancies in IC values may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Methodological solutions:
- Orthogonal assays : Validate inhibition using both fluorometric (e.g., fluorescence polarization) and radiometric (e.g., P-ATP) assays.
- Structural analogs : Compare inhibition profiles of derivatives (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to identify substituent-specific effects .
- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
Q. What strategies are effective for translating in vitro activity to in vivo models?
- Pharmacokinetic optimization : Conduct ADMET studies to assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (e.g., PAMPA-BBB).
- Disease models : Use transgenic mice or zebrafish models for target validation. For neuroprotective studies, employ Aβ-induced Alzheimer’s models with behavioral endpoints .
- Dose-response studies : Optimize dosing regimens based on AUC (area under the curve) and C from plasma pharmacokinetic profiling .
Q. How can X-ray crystallography using SHELX software clarify the compound’s binding mode to target enzymes?
- Data collection : Collect high-resolution (<2.0 Å) diffraction data at synchrotron facilities.
- Refinement : Use SHELXL for iterative model building, incorporating TLS (Translation-Libration-Screw) parameters to account for anisotropic displacement .
- Interaction analysis : Identify key residues (e.g., hydrogen bonds with catalytic lysine or hydrophobic contacts with fluorobenzyl groups) using PyMOL or Coot .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on selectivity toward kinase isoforms?
- Structural mapping : Overlay crystal structures of kinase-compound complexes to identify isoform-specific binding pockets.
- Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to assess off-target effects.
- Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in non-conserved residues to pinpoint selectivity determinants .
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